molecular formula C11H25NO5S B8340469 2-(2-(2-(3-Amino-3-methylbutylsulfonyl)ethoxy)ethoxy)ethanol

2-(2-(2-(3-Amino-3-methylbutylsulfonyl)ethoxy)ethoxy)ethanol

Cat. No. B8340469
M. Wt: 283.39 g/mol
InChI Key: GHZDQKRJLYQMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09248117B2

Procedure details

To a solution of benzyl 4-(2-(2-(2-hydroxyethoxy)ethoxy)ethylsulfonyl)-2-methylbutan-2-ylcarbamate (223 mg, 0.534 mmol) in methanol (5 ml) was added palladium on carbon (10%, 35 mg). The suspension was put under a N2 atmosphere and H2 (1.3 atmospheres) introduced. The suspension was stirred for 1 hour, filtered (0.45 um, PTFE), and concentrated in vacuo. The residue was used without any further purification. LRMS (ESI/APCI) m/z 284 [M+H]+.
Name
benzyl 4-(2-(2-(2-hydroxyethoxy)ethoxy)ethylsulfonyl)-2-methylbutan-2-ylcarbamate
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][S:10]([CH2:13][CH2:14][C:15]([NH:18]C(=O)OCC1C=CC=CC=1)([CH3:17])[CH3:16])(=[O:12])=[O:11]>CO.[Pd]>[NH2:18][C:15]([CH3:17])([CH3:16])[CH2:14][CH2:13][S:10]([CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][OH:1])(=[O:12])=[O:11]

Inputs

Step One
Name
benzyl 4-(2-(2-(2-hydroxyethoxy)ethoxy)ethylsulfonyl)-2-methylbutan-2-ylcarbamate
Quantity
223 mg
Type
reactant
Smiles
OCCOCCOCCS(=O)(=O)CCC(C)(C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
H2 (1.3 atmospheres) introduced
FILTRATION
Type
FILTRATION
Details
filtered (0.45 um, PTFE)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was used without any further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC(CCS(=O)(=O)CCOCCOCCO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.